(3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one
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Overview
Description
(3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a benzylidene group at the 3-position and a 4-chlorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one typically involves the condensation of 4-chlorobenzaldehyde with 3-benzylidene-2,4-pentanedione in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-benzylidene-5-phenylfuran-2-one: Lacks the chlorine substituent on the phenyl ring.
(3Z)-3-(4-methoxybenzylidene)-5-(4-chlorophenyl)furan-2-one: Contains a methoxy group on the benzylidene moiety.
(3Z)-3-benzylidene-5-(4-fluorophenyl)furan-2-one: Substitutes the chlorine atom with a fluorine atom.
Uniqueness
(3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
CAS No. |
6295-78-9 |
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Molecular Formula |
C17H11ClO2 |
Molecular Weight |
282.7 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-5-(4-chlorophenyl)furan-2-one |
InChI |
InChI=1S/C17H11ClO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10- |
InChI Key |
MXEGDHFMUSGPKT-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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